molecular formula C14H19ClO3 B12654825 Pentyl (4-chloro-2-methylphenoxy)acetate CAS No. 84162-58-3

Pentyl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B12654825
CAS No.: 84162-58-3
M. Wt: 270.75 g/mol
InChI Key: FEZMLSWZCMPMQE-UHFFFAOYSA-N
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Description

Pentyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C14H19ClO3. It is a derivative of (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, which is widely used as a herbicide. This compound is characterized by its phenoxy structure, which includes a chlorine atom and a methyl group attached to the benzene ring, and an acetate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Pentyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentyl (4-chloro-2-methylphenoxy)acetate is primarily related to its herbicidal activity. It acts as an auxin, a type of plant hormone that regulates growth. By mimicking natural auxins, it disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar structure and function.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar herbicidal properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with additional chlorine atoms.

Uniqueness

Pentyl (4-chloro-2-methylphenoxy)acetate is unique due to its ester group, which can influence its solubility, stability, and overall herbicidal activity compared to its acid counterparts. The ester form may also have different absorption and translocation properties in plants, making it a valuable compound for specific herbicidal applications .

Properties

CAS No.

84162-58-3

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

pentyl 2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C14H19ClO3/c1-3-4-5-8-17-14(16)10-18-13-7-6-12(15)9-11(13)2/h6-7,9H,3-5,8,10H2,1-2H3

InChI Key

FEZMLSWZCMPMQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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